5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-3-Thiazolidineacetic acid
Description
5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-3-thiazolidineacetic acid (molecular formula: C₁₄H₁₃NO₅S₂, average mass: 339.38 g/mol) is a rhodanine-derived thiazolidinone compound characterized by a vanillyl (4-hydroxy-3-methoxyphenyl) substituent. This structural motif is associated with antioxidant and enzyme-inhibitory properties, as seen in related compounds .
Synthesis of this compound typically follows a Knoevenagel condensation between 4-hydroxy-3-methoxybenzaldehyde and a thiazolidinone precursor (e.g., 4-oxo-2-thioxo-3-thiazolidineacetic acid) under acidic or basic conditions, as described for structurally similar derivatives .
Properties
Molecular Formula |
C13H11NO5S2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-[5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C13H11NO5S2/c1-19-9-4-7(2-3-8(9)15)5-10-12(18)14(6-11(16)17)13(20)21-10/h2-5,15H,6H2,1H3,(H,16,17) |
InChI Key |
MXJYMMBWGRJYDW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thioureas with α-Halocarboxylic Acids
One of the classical methods to synthesize 4-thiazolidinones involves the [2+3]-cyclocondensation of thioureas or thiosemicarbazides with α-halocarboxylic acids. This reaction forms the thiazolidinone ring system, which can be further functionalized at C5.
- For the target compound, rhodanine-3-acetic acid (a 4-oxo-2-thioxo-3-thiazolidineacetic acid derivative) is typically used as the starting material.
- The condensation with 4-hydroxy-3-methoxybenzaldehyde (vanillin) under basic or acidic conditions leads to the formation of the 5-[(4-hydroxy-3-methoxyphenyl)methylene] derivative via a Knoevenagel condensation at the active methylene group at C5.
Knoevenagel Condensation
The most efficient and widely used method for preparing 5-arylidene-4-thiazolidinones, including the compound , is the Knoevenagel condensation between rhodanine-3-acetic acid and aromatic aldehydes.
- Reaction conditions: Typically, the reaction is carried out in ethanol or other polar solvents, often in the presence of a base such as piperidine or triethylamine to catalyze the condensation.
- Mechanism: The active methylene group at C5 of the thiazolidinone ring undergoes nucleophilic attack on the aldehyde carbonyl carbon, followed by dehydration to form the exocyclic double bond.
- Yields: This method generally provides high yields (70–90%) of the desired 5-arylidene derivatives with good purity.
Michael-Type Addition and Related Reactions
Some synthetic routes involve Michael-type addition reactions where the active methylene group of 4-thiazolidinones adds to activated double bonds of arylidene malononitriles or cinnamates, leading to 5-ene derivatives.
- This approach is less common for the specific compound but is relevant for related 5-ene-4-thiazolidinones.
- The reaction proceeds via nucleophilic addition followed by elimination steps.
Halogenation and Dehydrohalogenation
Halogenation at the C5 position of rhodanine derivatives followed by dehydrohalogenation is another route to 5-ene-4-thiazolidinones.
- For example, bromination of 5-(2-aryl-2-oxoethyl)-rhodanines followed by elimination yields 5-arylidene derivatives.
- This method is useful for introducing various substituents at C5 but is more complex than direct Knoevenagel condensation.
One-Pot Multicomponent Reactions
Recent advances include one-pot three-component reactions involving:
- A primary amine,
- An oxo-compound (such as an aldehyde),
- A thiolic agent (such as thioglycolic acid).
These reactions can yield 5-ene-4-thiazolidinones efficiently under microwave-assisted or conventional heating conditions.
- This method allows for the simultaneous formation of the thiazolidinone core and the C5 substituent.
- It is adaptable to various aldehydes, including 4-hydroxy-3-methoxybenzaldehyde.
Representative Data Table of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclocondensation | Thiourea + α-halocarboxylic acid | Reflux in ethanol or acetic acid | 60–80 | Forms thiazolidinone core |
| Knoevenagel Condensation | Rhodanine-3-acetic acid + aromatic aldehyde | Ethanol, piperidine, reflux | 70–90 | Most common for 5-arylidene derivatives |
| Michael-Type Addition | 4-Thiazolidinone + arylidene malononitrile | Ethanol, base (piperidine) | 65–85 | Alternative for 5-ene derivatives |
| Halogenation + Dehydrohalogenation | 5-(2-aryl-2-oxoethyl)-rhodanine + Br2 | Acetic acid, room temperature | 50–75 | Requires additional elimination step |
| One-Pot Three-Component | Primary amine + aldehyde + thiolic agent | Microwave or conventional heating | 60–85 | Efficient, adaptable to various substituents |
Research Findings and Mechanistic Insights
- The active methylene group at C5 is crucial for condensation reactions, enabling the formation of the exocyclic double bond with various aldehydes.
- The presence of electron-donating groups such as hydroxy and methoxy on the aromatic aldehyde (as in vanillin) influences the reactivity and stability of the final product.
- The Knoevenagel condensation is favored due to mild conditions, high selectivity, and good yields.
- Multicomponent reactions offer greener and more efficient routes by reducing steps and purification requirements.
- Halogenation methods provide versatile intermediates but require careful control to avoid side reactions.
Chemical Reactions Analysis
Types of Reactions
5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-3-Thiazolidineacetic acid undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl group in the thiazolidine ring can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-3-Thiazolidineacetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-3-Thiazolidineacetic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines.
Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations:
Biological Activity
5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-3-thiazolidineacetic acid is a compound belonging to the thiazolidine family, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological evaluations, and potential therapeutic applications, particularly in antifungal and anticancer contexts.
1. Synthesis of the Compound
The synthesis of thiazolidine derivatives typically involves methods such as Knoevenagel condensation and reactions with chloroformates or halo-acetic acid esters. For the compound , the synthesis may follow similar pathways, leading to derivatives that exhibit enhanced biological activity. The introduction of arylidene groups has been shown to significantly influence the biological properties of thiazolidines, enhancing their efficacy against various pathogens .
2.1 Antifungal Activity
Recent studies have highlighted the antifungal properties of thiazolidine derivatives, including our compound. The compound demonstrates significant activity against Candida albicans, with an IC50 value reported between 2.3 and 3.01 µM . Notably, it inhibits the PMT1 gene in C. albicans, which is crucial for cell wall integrity and morphology .
Table 1: Antifungal Activity of Thiazolidine Derivatives
| Compound | Target Pathogen | IC50 (µM) |
|---|---|---|
| 5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-3-thiazolidineacetic acid | C. albicans | 2.3 - 3.01 |
| Mycosidine | C. albicans | 0.2 - 0.5 |
| L-173 | C. parapsilosis | 0.03 |
The mechanism of action appears to involve interference with glucose transport pathways in fungal cells, suggesting a novel mode of action distinct from traditional antifungals .
2.2 Anticancer Activity
Thiazolidines have also been investigated for their anticancer properties. The compound is believed to exert its effects through various mechanisms, including the induction of apoptosis and inhibition of tumor angiogenesis . For instance, thiazolidine derivatives have been shown to affect cell cycle regulation and promote differentiation in cancer cells.
Case Study: Efficacy Against Cancer Cell Lines
In vitro studies have demonstrated that thiazolidine derivatives can significantly inhibit the growth of various cancer cell lines, showcasing their potential as anticancer agents:
- Cell Line: MCF-7 (breast cancer)
- IC50 Value: Varies based on substitution patterns but often falls within the low micromolar range.
3. Mechanistic Insights
The biological activity of thiazolidines is often linked to their interaction with specific molecular targets:
- Protein Kinase Inhibition: Some derivatives act as inhibitors of tyrosine protein kinases, affecting pathways related to cell proliferation and survival .
- PPAR Activation: Certain thiazolidines activate peroxisome proliferator-activated receptors (PPARs), which play a role in metabolic regulation and may contribute to their anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
